2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol
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Overview
Description
2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol is a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has a similar structure but differs in the position of the fluorine atom.
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride: This is a hydrochloride salt form of a similar compound.
2-(6-Fluoropyridin-2-yl)propan-2-ol: Another fluorinated pyridine derivative with a different substitution pattern.
Uniqueness
2-(6-Amino-2-fluoropyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a fluorine atom in the pyridine ring can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11FN2O |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(6-amino-2-fluoropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H11FN2O/c1-8(2,12)5-3-4-6(10)11-7(5)9/h3-4,12H,1-2H3,(H2,10,11) |
InChI Key |
WIYACGVVPFVTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=C(C=C1)N)F)O |
Origin of Product |
United States |
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